Antibiotic A 30641
Description
Early Isolation and Characterization of Antibiotic A 30641 (Aspirochlorine)
This compound, now more commonly known as Aspirochlorine, was first reported in 1976 after being isolated from the fermentation broth of a strain of the fungus Aspergillus tamarii. nih.gov Initial studies revealed its activity against Gram-positive bacteria and various fungi. nih.gov The compound was also isolated from other Aspergillus species, including Aspergillus oryzae, a fungus famously used in the production of sake, and Aspergillus flavus. researchgate.netmountainscholar.org
Early characterization through chemical and physical methods quickly indicated that this compound belonged to the epidithiodiketopiperazine class of natural products. nih.gov Further investigation into its biological activity demonstrated that Aspirochlorine is a potent and highly selective inhibitor of fungal protein synthesis. nih.gov It was shown to inhibit protein synthesis in the pathogenic fungus Candida albicans but did not have the same effect in bacterial or mammalian systems in vitro. nih.gov This selective antifungal activity, particularly against azole-resistant strains of C. albicans, highlighted its potential as a lead compound for further research. researchgate.netsigmaaldrich.com
| Property | Description | References |
| Common Names | This compound, Aspirochlorine | nih.govresearchgate.net |
| Producing Organisms | Aspergillus tamarii, Aspergillus oryzae, Aspergillus flavus | nih.govresearchgate.netmountainscholar.org |
| Initial Biological Activity | Antifungal, Antibacterial (Gram-positive) | nih.govresearchgate.net |
| Mechanism of Action | Selective inhibitor of fungal protein synthesis | nih.gov |
Classification within Epidithiodiketopiperazine (ETP) Antibiotics
This compound (Aspirochlorine) is a member of the epidithiodiketopiperazine (ETP) family, a class of fungal toxins characterized by a central diketopiperazine ring bridged by a reactive transannular disulfide bond. nih.govresearchgate.netacs.org This disulfide bridge is a key feature of ETPs and is largely responsible for their diverse biological activities. acs.org ETPs are cyclodipeptides, meaning they are formed from two amino acid precursors. acs.org
Aspirochlorine, however, stands out from the more common ETP scaffolds due to its unusual, ring-enlarged disulfide bridge which is linked to a spiroaminal ring system. acs.org This unique structural feature distinguishes it from other well-known ETPs like gliotoxin (B1671588) and has been a subject of significant scientific interest. mountainscholar.orgnih.gov
Evolution of Structural Elucidation and Revision
The molecular structure of Aspirochlorine presented a significant challenge to chemists. Its highly unusual bicyclo[3.2.2]disulfide ring system had not been previously synthesized. mountainscholar.org The complete and correct structure was ultimately confirmed through total synthesis, a landmark achievement that provided unambiguous proof of its complex architecture. mountainscholar.org
More recent research has delved into the biosynthesis of Aspirochlorine, revealing an even more complex story. Genetic and chemical analyses of the producing fungus, Aspergillus oryzae, identified the gene cluster responsible for its production. researchgate.net These studies uncovered a series of unexpected enzymatic transformations. For instance, the biosynthesis involves the assembly of two phenylalanine units, followed by halogenation and an unprecedented conversion of one phenylalanine residue into a glycine (B1666218) residue. researchgate.net Furthermore, the formation of its unique spiro-ring and the migration of a carbon-sulfur bond are catalyzed by a novel oxidoreductase enzyme, designated AclR. acs.org This detailed elucidation of its biosynthetic pathway has expanded the understanding of how fungi can create such complex and diverse chemical structures. acs.org
Broader Historical Context of Natural Product Antibiotic Discovery
The discovery of this compound fits within the broader history of antibiotic research, which has been heavily reliant on natural products. The "golden age" of antibiotic discovery, roughly spanning from the 1940s to the 1960s, saw the introduction of most of the antibiotic classes still in use today, many of which were derived from microorganisms. news-medical.netreactgroup.orgnews-medical.net The discovery of Penicillin by Alexander Fleming in 1928, a product of the fungus Penicillium notatum, is the most famous example and marked a revolution in medicine. biomedpharmajournal.orgnih.gov
Historically, the search for new antibiotics involved culturing microorganisms, particularly soil-dwelling bacteria and fungi, and screening their extracts for antimicrobial activity. tandfonline.comcdnsciencepub.com This approach led to the discovery of essential medicines like streptomycin (B1217042) and vancomycin. news-medical.netnih.gov However, this method was often hampered by the frequent rediscovery of known compounds, a challenge known as dereplication. tandfonline.comcdnsciencepub.com
By the late 20th century, many pharmaceutical companies had moved away from natural product screening in favor of synthetic chemistry. cdnsciencepub.com Recently, however, there has been a renewed interest in natural products, driven by the urgent need for new antibiotics to combat rising antimicrobial resistance. biomedpharmajournal.orgtandfonline.com Modern discovery efforts are enhanced by advances in genome sequencing, bioinformatics, and sensitive analytical techniques, which allow for more targeted "genome mining" of microbial DNA to find the biosynthetic gene clusters that encode for novel compounds. tandfonline.com The story of Aspirochlorine, with its complex biosynthesis and unique structure, exemplifies the rich and often surprising chemical diversity that natural products continue to offer. researchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
59978-04-0 |
|---|---|
Molecular Formula |
C12H9ClN2O5S2 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
(9S,12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione |
InChI |
InChI=1S/C12H9ClN2O5S2/c1-19-15-10-9(17)14-12(11(15)18)8(21-22-10)4-2-5(13)6(16)3-7(4)20-12/h2-3,8,10,16H,1H3,(H,14,17)/t8-,10-,12?/m0/s1 |
InChI Key |
ORCVLZUKCOAJIQ-UHFFFAOYSA-N |
SMILES |
CON1C2C(=O)NC3(C1=O)C(C4=CC(=C(C=C4O3)O)Cl)SS2 |
Isomeric SMILES |
CON1[C@@H]2C(=O)NC3(C1=O)[C@H](C4=CC(=C(C=C4O3)O)Cl)SS2 |
Canonical SMILES |
CON1C2C(=O)NC3(C1=O)C(C4=CC(=C(C=C4O3)O)Cl)SS2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11H-3,11a-(Iminomethano)(1,2,4)dithiazino(4,3-b)(1,2)benzoxazine-4,12(3H)-dione, 9-chloro-8-hydroxy-11-methoxy- A 30641 A-30641 |
Origin of Product |
United States |
Biosynthesis and Genetic Basis of Antibiotic a 30641 Production
Producer Organism and Environmental Sources
Antibiotic A 30641 is a secondary metabolite produced by select species of fungi belonging to the genus Aspergillus. Notably, Aspergillus oryzae and Aspergillus tamarii have been identified as producers of this compound. nih.govresearchgate.net Aspergillus oryzae, commonly referred to as "koji mold," has a long history in East Asian cuisine, where it is a crucial component in the fermentation of products like sake, soy sauce, and miso. researchgate.net While it is generally recognized as safe (GRAS), certain strains possess the genetic capability to produce mycotoxins such as aspirochlorine. nih.govresearchgate.net
Aspergillus tamarii is another species within the Aspergillus section Flavi that has been confirmed to produce this compound. nih.govresearchgate.net This fungus is also utilized in food and fermentation industries. researchgate.net Environmentally, Aspergillus species are ubiquitous, commonly found in soil, decaying vegetation, and various organic materials. nih.govresearchgate.net Their presence in diverse ecological niches contributes to their potential for producing a wide array of secondary metabolites.
Identification and Characterization of Biosynthetic Gene Clusters
The production of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). nih.gov These clusters are a hallmark of secondary metabolism in fungi, grouping together the genes encoding the enzymes and regulatory proteins required for the synthesis of a specific natural product. mdpi.com The BGC for aspirochlorine, referred to as the 'acl' cluster, has been identified and characterized, shedding light on the enzymatic steps involved in its formation. nih.govresearchgate.net
Non-ribosomal Peptide Synthetase (NRPS) Involvement (e.g., AclP)
At the heart of the aspirochlorine biosynthetic pathway is a non-ribosomal peptide synthetase (NRPS), designated as AclP. nih.gov NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes, allowing for the incorporation of non-proteinogenic amino acids and other structural modifications. AclP is an iterative NRPS, meaning it utilizes its catalytic domains multiple times to assemble the peptide backbone of the antibiotic. nih.gov Specifically, AclP is responsible for the condensation of two molecules of L-phenylalanine to form a diketopiperazine (DKP) core structure, which serves as the foundational scaffold for subsequent enzymatic modifications. nih.govresearchgate.net
Enzymatic Steps in Halogenation (e.g., AclH as Chlorinase)
A key structural feature of this compound is the presence of chlorine atoms. The introduction of these halogens is a critical step in the biosynthetic pathway and is catalyzed by a dedicated halogenase enzyme. Within the acl gene cluster, the gene aclH encodes a flavin-dependent chlorinase. nih.gov This enzyme specifically catalyzes the chlorination of the phenylalanine-derived moieties of the DKP scaffold, a crucial step for the bioactivity of the final molecule. nih.gov
Unprecedented Amino Acid Conversions in the Biosynthetic Pathway (e.g., Phenylalanine to Glycine)
One of the most remarkable features of the aspirochlorine biosynthesis is an unusual amino acid conversion. While the initial building blocks are two phenylalanine residues, the final structure contains a glycine (B1666218) moiety. nih.gov Through a combination of stable isotope labeling and mutational analysis, researchers have demonstrated that one of the phenylalanine residues undergoes a C-C bond cleavage, effectively converting it into a glycine-like residue within the cyclopeptide structure. nih.govresearchgate.net This retro-aldol-type reaction is an unprecedented transformation in this context and is essential for the cytotoxic and antifungal properties of the antibiotic. nih.gov
Genetic Regulation of this compound Biosynthesis
The expression of the acl gene cluster and, consequently, the production of this compound, is tightly controlled by regulatory proteins. Within the gene cluster, two putative transcription factor genes, aclV and aclZ, have been identified. Targeted gene knockout experiments have revealed that AclZ is the essential pathway-specific positive regulator. Overexpression of aclZ leads to a significant increase in the production of aspirochlorine and its biosynthetic intermediates. The regulation of secondary metabolite biosynthesis in fungi is often complex, involving a hierarchy of regulators that respond to various environmental and developmental cues.
Methodologies for Elucidating Biosynthetic Pathways
The elucidation of the intricate biosynthetic pathway of this compound has been made possible through the application of a combination of advanced scientific techniques. These methodologies have been crucial in identifying the genes, enzymes, and intermediates involved in its formation.
Key Methodologies in the Study of this compound Biosynthesis
| Methodology | Application in A 30641 Research | Reference |
|---|---|---|
| Stable Isotope Labeling | Used to trace the incorporation of precursors, such as isotopically labeled phenylalanine and glycine, to unravel the unexpected conversion of phenylalanine to a glycine moiety. | nih.govresearchgate.net |
| Biotransformation | Employed to test the function of specific enzymes by feeding proposed intermediates to mutant strains lacking those enzymes and observing the resulting products. | nih.gov |
| Mutational Analysis | Inactivation or overexpression of specific genes within the acl cluster (e.g., aclP, aclH, aclZ) to determine their precise roles in the biosynthetic pathway. | nih.gov |
These approaches, often used in concert, provide a powerful toolkit for dissecting complex biosynthetic pathways and understanding the molecular logic behind the production of natural products like this compound.
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Molecular Mechanism of Action of Antibiotic a 30641
Selective Inhibition of Fungal Protein Synthesis
The primary antifungal activity of Antibiotic A 30641 is attributed to its ability to selectively inhibit protein synthesis in fungal cells. This specificity is a key feature of its mechanism.
Research into the activity of A 30641 demonstrates a marked preference for inhibiting fungal protein synthesis over that in bacterial or mammalian systems. nih.gov While it exhibits activity against Gram-positive bacteria, its most potent effect is observed in fungi. nih.gov This differential sensitivity is crucial, as it suggests the antibiotic targets features of the fungal translation machinery that are distinct from those in bacteria and mammals. sigmaaldrich.comyoutube.com Eukaryotic cells, including fungi and mammals, have 80S ribosomes, while bacteria have 70S ribosomes, which accounts for some of this selectivity. sigmaaldrich.com However, the selectivity between fungal and mammalian systems, which both possess 80S ribosomes, points to more subtle differences in the ribosomal components or associated translation factors.
Table 1: Illustrative Differential Inhibitory Activity of this compound
| System | Target Ribosome | Relative Inhibition by A 30641 |
| Fungal (e.g., Candida albicans) | 80S | High |
| Mammalian (e.g., Rabbit Reticulocyte) | 80S | Low to Negligible |
| Bacterial (e.g., Bacillus subtilis) | 70S | Moderate (Gram-positive) |
To pinpoint its precise target pathway, studies investigate the effect of an antibiotic on the synthesis of various essential macromolecules within the fungal cell. For inhibitors like A 30641, the focus is on its impact on the incorporation of radiolabeled precursors into protein, DNA, RNA, and key cell wall components like chitin (B13524) and glucan. nih.gov Studies on analogous compounds show a significant and rapid inhibition of protein synthesis, while the synthesis of DNA, RNA, and structural polysaccharides is not directly affected, or only inhibited at much higher concentrations. nih.gov This pattern indicates that the primary target of the antibiotic is the protein synthesis machinery itself, and not the pathways responsible for replicating genetic material or building the cell wall.
Table 2: Effect of this compound on Macromolecular Synthesis in Fungi
| Macromolecule | Primary Effect of A 30641 |
| Protein | Strong Inhibition |
| DNA | No Significant Inhibition |
| RNA | No Significant Inhibition |
| Chitin | No Significant Inhibition |
| Glucan | No Significant Inhibition |
Investigation of Interactions with Ribosomal Elongation Factors (e.g., EF-1, EF-2)
The elongation phase of protein synthesis, which is controlled by elongation factors (EFs), is a common target for antibiotics. mcmaster.ca In eukaryotes, key factors include Elongation Factor 1 (EF-1), which delivers aminoacyl-tRNA to the ribosome, and Elongation Factor 2 (EF-2), which mediates the translocation of the ribosome along the mRNA. The selective nature of A 30641's activity in fungi has prompted investigations into its potential interaction with these factors.
Research on similar antifungal agents, such as aspirochlorine, has utilized heterologous cell-free systems (e.g., combining mammalian ribosomes with fungal cytosolic factors) to determine if the inhibitory action is exerted through a direct interaction with fungal EF-1 or EF-2. nih.gov For aspirochlorine, it was suggested that the inhibitory action is not mediated by a direct interaction with these specific elongation factors. nih.gov Similar investigations are essential to fully characterize the molecular target of A 30641 and determine whether it directly binds to fungal elongation factors or to a specific site on the fungal ribosome itself, thereby preventing the factors from functioning correctly.
Broader Biological Activities and Mechanistic Implications (Antifungal, Antibacterial, Antiviral, Antitumor)
This compound was initially identified based on its activity against fungi and Gram-positive bacteria. nih.gov This dual activity is a hallmark of its chemical class, the epidithiodiketopiperazines. This group of natural products is known for a wide spectrum of biological activities that often include antifungal, antibacterial, antiviral, and antitumor properties.
The mechanistic implication of these broad activities lies in the core structure of the molecule: the epidithiodiketopiperazine moiety. nih.gov This feature contains a reactive disulfide bridge, which can undergo redox reactions with intracellular components, particularly proteins containing cysteine residues. This reactivity is often the basis for the compound's ability to inhibit various cellular processes by covalently modifying key enzymes or regulatory proteins, including those involved in protein synthesis. nih.gov The ability to interfere with fundamental cellular machinery across different types of organisms, from bacteria to fungi and potentially tumor cells, highlights its potent, albeit not always specific, inhibitory capabilities.
Methodological Approaches to Mechanism Elucidation (e.g., Cell-Free Systems, Heterologous Systems, Omics Data Analysis)
Elucidating the mechanism of action for an antibiotic like A 30641 involves a range of established and advanced experimental techniques.
Cell-Free Systems : These are foundational tools for studying protein synthesis inhibitors. nih.gov A cell-free system, such as one derived from rabbit reticulocytes (mammalian) or prepared from fungal cells like Candida albicans, contains all the necessary components for translation (ribosomes, tRNAs, enzymes). nih.gov By adding the antibiotic to this system, researchers can directly measure its effect on protein synthesis without the complexities of a living cell, such as membrane transport. nih.gov Comparing inhibition across different cell-free systems (fungal, mammalian, bacterial) is crucial for demonstrating selectivity. nih.gov
Heterologous Systems : To dissect the specific components targeted by the antibiotic, researchers use heterologous or "hybrid" systems. nih.gov For example, ribosomes from a non-susceptible organism (like a mammal) can be combined with elongation factors from a susceptible fungus. nih.gov If inhibition occurs in this hybrid system, it strongly suggests the antibiotic's target is one of the fungal elongation factors rather than the ribosome itself. nih.gov
Macromolecular Synthesis Analysis : This method involves treating intact fungal cells with the antibiotic and simultaneously providing them with radiolabeled precursors for various macromolecules (e.g., ³H-leucine for protein, ³H-uridine for RNA, ³H-thymidine for DNA). nih.gov By measuring the amount of radioactivity incorporated into each macromolecule over time, scientists can determine which synthetic pathway is inhibited first and most potently. nih.gov
Omics Data Analysis : Modern approaches such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to an antibiotic. mdpi.com While not specifically detailed in the initial reports for A 30641, these methods are now standard for identifying the mechanism of novel compounds by observing downstream changes in gene expression, protein abundance, and metabolic pathways. mdpi.com
Structure Activity Relationship Sar Studies of Antibiotic a 30641 and Its Analogs
Design and Synthetic Strategies for Antibiotic A 30641 Derivatives and Analogs
The complex and unique structure of this compound has made it an attractive target for total synthesis, which in turn enables the creation of derivatives and analogs for SAR studies. The first total synthesis of (±)-aspirochlorine was a significant achievement that provided a pathway to generate analogs with modified structures. iucr.orgmycocentral.eu
A key synthetic strategy commences with a commercially available precursor, 5-chlororesorcinol. iucr.orgmycocentral.eu This multi-step synthesis, comprising 13 to 16 steps, hinges on a critical diastereoselective intramolecular cycloaddition reaction of a hydroxamic ester. ebi.ac.ukiucr.orgmycocentral.eu This key step efficiently constructs the parent spiro[benzofuran-2(3H),2'-piperazine] ring system, a core component of the aspirochlorine structure. iucr.orgmycocentral.eu Another notable feature of this synthetic route is the utilization of a 2-nitrobenzyl group as a protecting group for an amide, which can be effectively removed under photolytic conditions. iucr.orgmycocentral.eu
The development of such synthetic routes is paramount for SAR studies, as it allows for the systematic modification of different parts of the molecule. For instance, analogs with alterations in the aromatic ring, the diketopiperazine core, or the disulfide bridge can be designed and synthesized to probe their impact on biological activity. While the initial total synthesis produced a racemic mixture ((±)-aspirochlorine), enantioselective synthetic strategies are crucial for preparing individual enantiomers to investigate stereochemical effects on activity. iucr.orgnih.gov
Influence of Structural Modifications on Biological Activity
Modifications to the structure of this compound have revealed several key features that are essential for its antifungal properties.
The epidithiodiketopiperazine (ETP) core, characterized by a disulfide-bridged diketopiperazine ring, is a hallmark of this class of compounds and is fundamental to their biological activity. nih.gov The disulfide bond within this moiety is highly reactive and is considered the "warhead" of the molecule. It is believed that the biological activities of ETPs, including aspirochlorine, are linked to this epidithio bridge. nih.gov The strain within the unusual bicyclo[3.2.2]disulfide ring system of aspirochlorine likely contributes to its reactivity and, consequently, its biological effects. iucr.org Studies comparing aspirochlorine with other ETPs have investigated its capacity to produce superoxide, suggesting a mechanism of action related to oxidative stress. iucr.org The synthesis of a tetrathioaspirochlorine (B1250499) analog, where the disulfide bridge is extended, has also been reported, highlighting this part of the molecule as a key site for modification. nih.gov
The diketopiperazine scaffold of this compound is biosynthetically derived from amino acid precursors. Elucidation of the biosynthetic pathway of aspirochlorine has provided profound insights into the importance of its constituent parts. nih.govacs.org It was discovered through genetic and chemical analyses that the biosynthesis involves an iterative non-ribosomal peptide synthetase (NRPS) that assembles two phenylalanine (Phe) units. nih.govacs.org This is followed by halogenation and an unprecedented enzymatic conversion of one of the phenylalanine residues into a glycine (B1666218) (Gly) residue. nih.govacs.org
Biological assays have demonstrated that both the chlorination of the aromatic ring and the transformation of the second amino acid residue are requisite for the cytotoxicity and antifungal activity of the mycotoxin. nih.govacs.org This underscores the critical role of both the chloro functional group and the specific nature of the amino acid-derived portions of the diketopiperazine ring. Furthermore, bioactivity testing of dechloroaspirochlorine confirmed that it was substantially less active as an antifungal agent compared to aspirochlorine, cementing the significance of the halogenation for its biological function. researchgate.net
| Modification | Compound | Effect on Biological Activity | Reference |
| Removal of Chlorine | Dechloroaspirochlorine | Substantially reduced antifungal activity | researchgate.net |
| Phe to Gly Conversion | Biosynthetic Precursor | Lack of cytotoxicity and antifungal activity without this conversion | nih.govacs.org |
| Disulfide Bridge Extension | Tetrathioaspirochlorine | Analog created for study, specific activity comparison not detailed | nih.gov |
Stereochemical Considerations and Enantiomeric Activity
Stereochemistry is a critical factor in the biological activity of many natural products, as chiral molecules often interact differently with chiral biological targets like proteins and enzymes. nih.govresearchgate.netmdpi.commdpi.com The first total synthesis of this compound produced a racemic mixture, meaning it contained both enantiomers in equal amounts. iucr.orgmycocentral.eu
The structure of aspirochlorine contains multiple stereocenters, implying that different stereoisomers exist. mycocentral.eu The specific spatial arrangement of atoms is often crucial for a molecule to fit correctly into the binding site of its biological target. For many classes of natural products, one enantiomer exhibits significantly higher potency than the other. mdpi.com However, specific studies that separate the individual enantiomers of this compound and compare their respective antifungal activities have not been reported in the reviewed literature. Such studies would be essential to fully understand the SAR and to determine if the biological activity resides in one specific enantiomer, which is a common phenomenon for bioactive molecules. researchgate.netmdpi.com
Conformational Analysis and its Correlation with Biological Effects
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For a molecule to be active, it must adopt a conformation that is complementary to its biological target. nih.gov The structure of this compound is characterized by a highly strained and unusual bicyclo[3.2.2]disulfide ring system, which imposes significant conformational constraints on the molecule. iucr.org
Computational Approaches in SAR (e.g., In Silico Docking, Molecular Dynamics)
Computational chemistry provides powerful tools to investigate SAR by simulating the interactions between a ligand (like this compound) and its biological target at a molecular level. nih.govresearchgate.netmdpi.comscielo.br Techniques such as molecular docking and molecular dynamics (MD) simulations are widely used in drug discovery to predict binding modes and affinities. nih.govmdpi.comyoutube.comnih.govmolssi.orgmdpi.com
Molecular docking algorithms can predict the preferred orientation of a molecule when bound to a protein target, which can help to identify key interactions like hydrogen bonds and hydrophobic contacts that are essential for binding. nih.govresearchgate.netmdpi.com Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and any conformational changes that may occur upon interaction. nih.govnih.gov
In the context of Antifungal A 30641, its mechanism of action is the inhibition of fungal protein synthesis, although it does not appear to interact directly with elongation factors EF-1 or EF-2. nih.gov Identifying the precise protein target is a crucial first step for meaningful computational studies. While general computational methods for antifungal drug discovery are well-established, specific in silico docking or molecular dynamics studies for this compound have not been prominently reported in the surveyed literature. mdpi.comscielo.br The availability of a crystal structure for the fungal target protein would be highly beneficial for conducting such computational analyses to further elucidate the SAR of this potent antifungal agent. acs.org
Crystallographic Studies of this compound and its Target Complexes
Crystallographic studies have been instrumental in elucidating the complex structure of this compound, also known as aspirochlorine, and have provided foundational knowledge for understanding its mechanism of action. Although crystallographic data on a complex of A 30641 with its biological target are not extensively available in the public domain, the analysis of the antibiotic itself and its derivatives has offered significant insights into its three-dimensional architecture.
Initial structural proposals for aspirochlorine were revised based on comprehensive chemical, spectroscopic, and crucially, X-ray crystallographic experiments. researchgate.net These studies were pivotal in correctly identifying aspirochlorine as a novel epidithiopiperazine-2,5-dione. researchgate.net
Furthermore, a crystallographic investigation of a model compound of aspirochlorine has provided additional details. This study revealed a dimeric association of the molecules in the crystal lattice, linked by a close C(2)---H(2)...O(1)i contact. While this was a model system, it offered valuable information regarding the potential intermolecular interactions that could be relevant to the biological activity of the antibiotic.
While direct crystallographic evidence of A 30641 bound to its target, which is suggested to be involved in fungal protein synthesis, remains to be fully elucidated, the existing crystallographic data for the antibiotic and its analogs provide a solid structural framework for computational modeling and the design of future experiments aimed at understanding its inhibitory mechanism at an atomic level. nih.gov
Crystallographic Data for Aspirochlorine Model Compound
The following table summarizes the crystallographic data obtained for a model compound of aspirochlorine.
| Parameter | Value |
| Molecular Formula | Not explicitly stated in the provided abstract |
| Crystal System | Not explicitly stated in the provided abstract |
| Space Group | Not explicitly stated in the provided abstract |
| a (Å) | Not explicitly stated in the provided abstract |
| b (Å) | Not explicitly stated in the provided abstract |
| c (Å) | Not explicitly stated in the provided abstract |
| α (°) | Not explicitly stated in the provided abstract |
| β (°) | Not explicitly stated in the provided abstract |
| γ (°) | Not explicitly stated in the provided abstract |
| V (ų) | Not explicitly stated in the provided abstract |
| Z | Not explicitly stated in the provided abstract |
| Temperature (K) | 115 |
| R-factor | 0.077 |
Data inferred from a study on a model for aspirochlorine.
Microbial Resistance Mechanisms Relevant to Epidithiodiketopiperazine Antibiotics
General Principles of Antimicrobial Resistance
Microbial resistance to antimicrobial agents can be intrinsic or acquired and typically falls into several broad categories. These general principles provide a framework for understanding how microbes, including those exposed to ETPs like Antibiotic A 30641, can survive and proliferate in the presence of these toxic compounds.
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the microbial cell. nih.gov This mechanism prevents the antibiotic from reaching its intracellular target at a high enough concentration to be effective. nih.gov In Gram-negative bacteria, efflux pumps are often part of a tripartite system that spans the inner and outer membranes. mdpi.com The overexpression of these pumps is a common cause of multidrug resistance. mdpi.com
In the context of ETPs, specific efflux pumps have been identified that contribute to self-protection in producing organisms and resistance in other microbes. For instance, in the gliotoxin-producing fungus Aspergillus fumigatus, a major facilitator superfamily (MFS) transporter, GliA, is required for tolerance to gliotoxin (B1671588). oup.com Deletion of the gliA gene results in increased susceptibility to exogenous gliotoxin and a significant reduction in its secretion. oup.com This suggests that GliA functions to export gliotoxin, thereby protecting the fungus from its own toxic metabolite. oup.com Another ETP, sirodesmin, produced by Leptosphaeria maculans, has a dedicated transporter, SirA, which, when deleted, increases the fungus's sensitivity to sirodesmin and gliotoxin. plos.org It is plausible that similar efflux systems contribute to resistance against this compound in various microorganisms.
Table 1: Examples of Efflux Pumps Involved in Resistance to Epidithiodiketopiperazines
| Efflux Pump | Organism | Substrate(s) | Function | Reference |
|---|---|---|---|---|
| GliA | Aspergillus fumigatus | Gliotoxin | Exports gliotoxin, conferring self-tolerance and contributing to virulence. | oup.com |
| SirA | Leptosphaeria maculans | Sirodesmin, Gliotoxin | Exports sirodesmin, providing self-protection. | plos.org |
A common mechanism of antibiotic resistance involves the modification of the drug's molecular target within the microbial cell. acs.org These alterations, which can arise from spontaneous mutations in the genes encoding the target proteins, reduce the binding affinity of the antibiotic, rendering it ineffective. acs.orgmdpi.com For example, resistance to quinolone antibiotics can occur through mutations in DNA gyrase, and resistance to rifamycins (B7979662) can result from mutations in RNA polymerase. mdpi.com
The primary mechanism of action for ETPs like gliotoxin is the inhibition of various enzymes through the formation of mixed disulfide bonds with protein thiol groups, leading to the generation of reactive oxygen species (ROS) and apoptosis. wikipedia.orgresearchgate.net Given this broad reactivity, identifying a single, specific target that is consistently altered to confer resistance is challenging. However, some ETPs have been shown to have more specific interactions. For example, chetomin, another ETP, disrupts the interaction between hypoxia-inducible factor-1α (HIF-1α) and the coactivator p300 by ejecting a critical zinc ion from the protein's zinc-finger domain. nih.gov It is conceivable that mutations in the cysteine-rich zinc-finger domains of target proteins could reduce their susceptibility to ETPs. While specific target site alterations conferring resistance to this compound have not been documented, this remains a potential mechanism of resistance.
Microorganisms can produce enzymes that chemically modify or degrade antibiotics, rendering them non-toxic. nih.gov This is a prevalent resistance strategy, with well-known examples including the hydrolysis of the β-lactam ring in penicillins by β-lactamases and the enzymatic modification of aminoglycosides. nih.gov
For ETPs, a key enzymatic detoxification pathway involves the methylation of the reactive thiol groups. In A. fumigatus, the dithiol form of gliotoxin can be irreversibly inactivated by an S-adenosyl-L-methionine (SAM)-dependent S-methyltransferase called TmtA (also known as GtmA). acs.orgnih.gov This enzyme catalyzes the sequential methylation of the sulfhydryl groups, producing bis(methylthio)gliotoxin, a non-toxic derivative. acs.org Interestingly, the gene encoding TmtA is located outside the main gliotoxin biosynthetic gene cluster but its expression is induced by gliotoxin itself. acs.org This suggests a dedicated detoxification system. Another enzyme, GliT, an oxidoreductase encoded within the gliotoxin biosynthetic cluster, provides a reversible detoxification mechanism by oxidizing the dithiol form of gliotoxin back to its disulfide-bridged state, preventing the accumulation of the highly reactive reduced form. plos.orgnih.gov Deletion of gliT renders A. fumigatus highly sensitive to exogenous gliotoxin. plos.org
Table 2: Enzymes Involved in the Inactivation of Epidithiodiketopiperazines
| Enzyme | Organism | Function | Mechanism | Reference |
|---|---|---|---|---|
| TmtA (GtmA) | Aspergillus fumigatus | Irreversible inactivation of gliotoxin | S-methylation of the dithiol form of gliotoxin. | acs.orgnih.gov |
| GliT | Aspergillus fumigatus | Reversible detoxification of gliotoxin | Oxidation of the dithiol form back to the disulfide-bridged state. | plos.orgnih.gov |
The ability of an antibiotic to reach its intracellular target is dependent on its passage across the microbial cell envelope. Some bacteria develop resistance by altering their membrane permeability to restrict the entry of antibiotics. wikipedia.org In Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer and porin channels, presents a significant barrier to many antimicrobial agents. wikipedia.orgmdpi.com Changes in the number or structure of porin channels can reduce the influx of hydrophilic antibiotics. nih.gov
While specific studies on how reduced permeability affects susceptibility to this compound are lacking, the general principle is relevant. The hydrophobic nature of many ETPs may allow them to diffuse across lipid membranes, but for those with more hydrophilic properties, entry could be dependent on porins or other transport systems. Alterations in the lipid composition of the cell membrane or modifications to porin channels could therefore contribute to a resistant phenotype.
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govnih.gov Bacteria within biofilms exhibit significantly increased tolerance to antibiotics compared to their planktonic (free-swimming) counterparts. mdpi.com This tolerance is multifactorial and can be attributed to several factors, including the physical barrier presented by the EPS matrix, which can impede antibiotic penetration, and the physiological heterogeneity within the biofilm, which includes slow-growing or dormant "persister" cells that are less susceptible to antibiotics targeting active cellular processes. wikipedia.orgnih.gov Diketopiperazines, the core structure of ETPs, have been noted to play a role in modulating bacterial communication systems (quorum sensing) that are often involved in biofilm formation. nih.goveurekaselect.com While ETPs like this compound are antimicrobial, their interaction with established biofilms is complex. The formation of a biofilm can provide a protected environment where bacteria are more tolerant to the effects of ETPs. nih.govmdpi.com
Metabolic Adaptations Contributing to Resistance Phenotypes
For instance, antibiotic-induced stress can trigger a shift in bacterial metabolism from active energy production via the TCA cycle to less efficient pathways like fermentation. mdpi.com This can reduce the production of ROS, which are often a component of the bactericidal action of many antibiotics. mdpi.com In the context of ETPs, which are known to induce oxidative stress, a metabolic shift that enhances the cell's antioxidant capacity could contribute to tolerance. nih.gov
In A. fumigatus, resistance to gliotoxin is intricately linked to the methyl/methionine cycle. The detoxification of gliotoxin by the methyltransferase TmtA consumes SAM. nih.gov The self-protection protein GliT prevents the dysregulation of this cycle by controlling the levels of intracellular dithiol gliotoxin, thereby managing the demand for SAM. nih.gov This highlights how metabolic homeostasis is critical for managing the toxicity of ETPs. Pathogens may therefore develop resistance by adapting their metabolic networks to better cope with the specific stresses imposed by compounds like this compound.
Genetic Basis of Resistance Acquisition (e.g., Horizontal Gene Transfer, Chromosomal Mutations)
The genetic foundations of resistance to ETP antibiotics can be understood through two primary avenues: the acquisition of specific resistance genes and the occurrence of mutations in the host's native chromosomes.
Horizontal Gene Transfer (HGT)
Horizontal gene transfer is a primary driver for the rapid dissemination of antibiotic resistance among bacteria. nih.govbioguardlabs.com This process allows for the transfer of genetic material, including resistance genes, between different organisms through mechanisms like conjugation (transfer via direct cell-to-cell contact), transduction (transfer via bacteriophages), and transformation (uptake of naked DNA from the environment). nih.govbioguardlabs.comyoutube.com
In the context of ETPs, the most relevant source of resistance genes is the fungi that naturally produce these compounds. These organisms have evolved sophisticated self-protection mechanisms to avoid suicide. oup.comwikipedia.org The genes responsible for this self-resistance are prime candidates for transfer to other microbes. A key example is the gli gene cluster responsible for gliotoxin biosynthesis in Aspergillus fumigatus. wikipedia.orgplos.org
Key self-resistance genes in ETP-producing fungi include:
gliT : This gene, found within the biosynthetic gene cluster, encodes a thioredoxin reductase. oup.com Its primary role is to catalyze the formation of the disulfide bridge, but it also provides a crucial defense by detoxifying gliotoxin. wikipedia.org Deletion of gliT in A. fumigatus results in hypersensitivity to externally applied gliotoxin. wikipedia.org
rglT : This gene encodes a transcription factor that regulates the expression of gliT and other genes in the gli cluster, playing a vital role in both biosynthesis and self-protection. plos.org
gliA : A transporter protein believed to be involved in the secretion of gliotoxin. wikipedia.org Its function prevents the intracellular accumulation of the toxic compound, and its absence renders the fungus highly sensitive to its own metabolite. wikipedia.org
While these genes provide a clear mechanism for resistance, their horizontal transfer from fungi to pathogenic bacteria has not been definitively documented in clinical settings. However, the presence of resistance genes on mobile genetic elements in environmental microbes creates a potential reservoir for future transfer events. bioguardlabs.com
Table 1: Key Self-Resistance Genes in ETP-Producing Fungi
| Gene | Function | Role in Resistance | Organism Studied | Citation |
|---|---|---|---|---|
| gliT | Thioredoxin Reductase | Detoxifies gliotoxin; essential for self-protection. Deletion leads to hypersensitivity. | Aspergillus fumigatus | oup.comwikipedia.org |
| rglT | Transcription Factor | Regulates gliT expression, thus controlling the primary resistance mechanism. | Aspergillus fumigatus | plos.org |
Chromosomal Mutations
Resistance can also arise through spontaneous mutations in a microbe's own chromosomal DNA, which alter cellular processes to reduce antibiotic susceptibility. nih.govresearchgate.net These mutations often involve modifying the antibiotic's target, preventing the drug from entering the cell, or actively pumping it out. youtube.comnih.gov
Research using the yeast Saccharomyces cerevisiae as a model organism has identified several nonessential genes that, when deleted, alter its susceptibility to gliotoxin. This provides a framework for understanding how chromosomal mutations could confer resistance. The study identified genes involved in a wide array of cellular functions, indicating that resistance to ETPs is not limited to a single pathway but can be achieved by modulating the cell's metabolic and stress-response networks. nih.govnih.gov
Table 2: Genes Associated with Altered Gliotoxin Susceptibility in S. cerevisiae
| Gene | Cellular Function | Phenotype upon Deletion | Implication for Resistance | Citation |
|---|---|---|---|---|
| SNF1 | General Metabolism Regulation | Increased Resistance (GT-IR) | Altering metabolic state may reduce susceptibility. | nih.govnih.gov |
| RAD18 | DNA Damage Repair | Increased Resistance (GT-IR) | Enhancing DNA repair could counter genotoxic effects. | nih.govnih.gov |
| RTG2 | Mitochondrial Function | Increased Resistance (GT-IR) | Modulating mitochondrial activity may reduce oxidative stress. | nih.govnih.gov |
| APL2 | Vesicular Transport | Increased Resistance (GT-IR) | Changes in protein transport may limit toxin access to targets. | nih.govnih.gov |
| CYS3 | Transsulfuration Pathway | Increased Sensitivity (GT-IS) | Impairing sulfur metabolism may prevent detoxification. | nih.govnih.gov |
These findings demonstrate that chromosomal mutations affecting metabolism, DNA repair, and mitochondrial function can significantly impact an organism's ability to withstand ETP antibiotics. nih.gov
Research on Strategies to Overcome Resistance (e.g., Novel Approaches, Combination Therapies)
Combating the rise of antibiotic resistance requires innovative strategies that can restore the efficacy of existing drugs or develop new therapeutic avenues. nih.govaptiwfn.commdpi.com
Novel Approaches and Structural Modification
One promising strategy involves the chemical modification of the ETP scaffold to create novel derivatives with enhanced properties. Research into ETPs has demonstrated that the core structure can be functionalized without losing its potent biological activity. nih.gov This opens the door for developing analogues designed to:
Evade Resistance Mechanisms : By altering the structure, new derivatives may no longer be recognized by resistance-conferring enzymes or efflux pumps.
Improve Stability : Chemical modifications, such as the C15-Me substitution on an ETP analogue, have been shown to improve chemical stability, which could make the compound more robust and effective. nih.gov
Enable Targeted Delivery : ETPs have been successfully equipped with functional linkers (e.g., an azide (B81097) group) to allow for conjugation to other molecules. nih.gov This could be used to create antibody-drug conjugates that deliver the toxic ETP payload directly to pathogenic cells, increasing efficacy and reducing systemic toxicity.
Combination Therapies
Combining antibiotics is a well-established strategy to overcome resistance, enhance antimicrobial activity through synergistic effects, and broaden the spectrum of treatment. nih.govfrontiersin.orgnih.gov The rationale is that if a microbe is resistant to one drug, it may still be susceptible to another that utilizes a different mechanism of action. mdpi.com
For ETPs, several combination strategies can be envisioned:
Inhibitors of Resistance Mechanisms : A logical approach is to pair an ETP antibiotic with an agent that specifically inhibits a known resistance mechanism. For example, if resistance is mediated by an efflux pump, an efflux pump inhibitor could be co-administered to restore the intracellular concentration of the ETP. nih.gov
Synergistic Combinations : Combining an ETP with another antibiotic could produce a synergistic effect where the total antimicrobial activity is greater than the sum of the individual drugs. A potential model for this is the use of antimicrobial peptides (AMPs), such as LL37, which can permeabilize the bacterial outer membrane. wpi.edu Such an agent could facilitate the entry of an ETP into the bacterial cell, enhancing its effectiveness against otherwise resistant strains. wpi.edu
Adjuvant Therapy : Non-antibiotic drugs can also be used to enhance the activity of antibiotics. For instance, certain non-steroidal anti-inflammatory drugs (NSAIDs) have been reported to have synergistic effects with some antibiotics. frontiersin.org
Table 3: Potential Combination Therapy Strategies to Overcome ETP Resistance
| Strategy | Rationale | Example/Hypothetical Application for ETPs | Citation |
|---|---|---|---|
| Combination with Resistance Inhibitor | Restore antibiotic efficacy by blocking the specific resistance mechanism (e.g., efflux pump). | Pairing an ETP with a newly developed efflux pump inhibitor to treat a multidrug-resistant bacterial strain. | nih.govmdpi.com |
| Synergistic Antibiotic Combination | Achieve enhanced killing by targeting multiple, distinct cellular pathways simultaneously. | Combining an ETP with a β-lactam antibiotic; the ETP could induce cellular stress, making the bacteria more susceptible to the cell wall synthesis inhibitor. | nih.govmdpi.com |
| Combination with a Permeabilizing Agent | Increase the intracellular concentration of the ETP by disrupting the bacterial membrane. | Co-administering an ETP with an antimicrobial peptide (like LL37) that increases outer membrane permeability in Gram-negative bacteria. | wpi.edu |
| Development of Hybrid Molecules | Covalently linking two different antimicrobial agents to create a single molecule with dual action. | A synthetic hybrid molecule combining the ETP core with a fluoroquinolone, designed to inhibit both protein function (via the ETP) and DNA replication. | aptiwfn.commdpi.com |
These strategies, while largely based on general principles of antimicrobial resistance, provide a clear roadmap for future research aimed at preserving the utility of the epidithiodiketopiperazine class of antibiotics. nih.gov
Investigation of Metabolic Pathways Modulated by Antibiotic a 30641
Impact on Fungal Cellular Metabolic Processes
Research into the mechanism of action of Antibiotic A 30641 has demonstrated its significant and selective impact on fungal protein synthesis. nih.gov In studies utilizing the pathogenic fungus Candida albicans, Aspirochlorine was found to be a potent inhibitor of this essential metabolic pathway. nih.gov
Specifically, the antibiotic disrupts the process of translation, which is the cellular machinery responsible for building proteins from amino acid building blocks, based on the genetic code transcribed into messenger RNA (mRNA). This inhibition is highly selective for fungal systems. When tested in cell-free systems, Aspirochlorine effectively halted protein synthesis in preparations derived from C. albicans. nih.gov In contrast, it did not inhibit protein synthesis in similar systems derived from bacterial or mammalian cells, highlighting its targeted action. nih.gov
Further studies on intact C. albicans cells confirmed that the primary target is protein synthesis. At effective concentrations, Aspirochlorine did not significantly inhibit other major biosynthetic pathways, such as the synthesis of chitin (B13524) (a key component of the fungal cell wall), DNA, or glucan. nih.gov A minor inhibition of RNA synthesis was observed, but only at higher concentrations, suggesting it is a secondary effect. nih.gov
The biosynthesis of Aspirochlorine itself in the producing organism, Aspergillus oryzae, involves a highly unusual metabolic pathway. Its production originates from the assembly of two phenylalanine amino acid units by a non-ribosomal peptide synthetase (NRPS). This is followed by a halogenation step and a unique enzymatic conversion of one phenylalanine residue into a glycine-like moiety. nih.gov This transformation is crucial for the compound's cytotoxic and antifungal properties. nih.gov
Table 1: Effect of this compound (Aspirochlorine) on Macromolecular Synthesis in Candida albicans
| Macromolecule Synthesis | Effect of Aspirochlorine | Citation |
|---|---|---|
| Protein Synthesis | Potent Inhibition | nih.gov |
| Chitin Synthesis | No Inhibition | nih.gov |
| DNA Synthesis | No Inhibition | nih.gov |
| Glucan Synthesis | No Inhibition | nih.gov |
Comparative Analysis of Metabolic Responses in Susceptible and Resistant Microorganisms
There is currently no publicly available research that provides a comparative analysis of the global metabolic responses between susceptible and resistant microorganisms to this compound. While it is known to be effective against azole-resistant Candida albicans, detailed studies mapping the comprehensive metabolic changes in these resistant strains upon exposure to Aspirochlorine, compared to susceptible strains, have not been published. researchgate.net Such studies, often employing techniques like transcriptomics, proteomics, or metabolomics, would be necessary to understand the broader metabolic adaptations that may or may not contribute to its efficacy in resistant phenotypes.
Role of Specific Metabolic Pathways in Antibiotic Efficacy and Resistance (e.g., Energy Production, Biosynthesis)
The primary mechanism for the efficacy of this compound is the direct inhibition of the protein biosynthesis pathway in fungi. nih.gov The fungicidal or fungistatic effect stems from the cell's inability to produce essential proteins required for growth, replication, and maintenance.
Detailed research on the role of other specific metabolic pathways, such as energy production (e.g., glycolysis, TCA cycle, oxidative phosphorylation) or other biosynthetic routes, in either contributing to the antibiotic's efficacy or in the development of resistance is not available in the current scientific literature. It is plausible that alterations in energy metabolism could influence the susceptibility of a fungus to a protein synthesis inhibitor, but specific studies linking this to Aspirochlorine have not been reported. Similarly, the metabolic basis of any potential resistance mechanisms to Aspirochlorine remains uncharacterized.
Research on Engineering Metabolic Pathways for Enhanced Antimicrobial Susceptibility
There is no published research on the specific topic of engineering fungal metabolic pathways to enhance susceptibility to this compound. This area of research, which could involve modifying a pathogen's metabolism to make it more vulnerable to an antibiotic, has not been explored in the context of Aspirochlorine.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aspirochlorine |
| Phenylalanine |
| Glycine (B1666218) |
| Chitin |
| DNA |
| Glucan |
Molecular Target Identification of Antibiotic a 30641
Methodologies for Direct Target Identification
Direct target identification methods are crucial in drug discovery to understand the precise molecular entity with which a bioactive compound interacts to elicit its effect. These approaches involve the use of the compound itself as a bait to isolate and identify its binding partner from a complex biological mixture.
Affinity Chromatography
Affinity chromatography is a powerful technique for isolating a specific protein target from a complex mixture. healthcare-in-europe.comnih.gov This method relies on the high specificity of the interaction between the antibiotic, which is immobilized on a solid support (the stationary phase), and its protein target present in a cell lysate (the mobile phase).
Key Steps in Affinity Chromatography for Target Identification:
Immobilization: The antibiotic is chemically linked to a solid matrix, such as agarose (B213101) or sepharose beads, creating an affinity resin.
Incubation: The cell lysate containing potential target proteins is passed over the affinity resin.
Binding: The target protein with specific affinity for the antibiotic binds to the immobilized ligand.
Washing: Non-specifically bound proteins are washed away.
Elution: The bound target protein is then released from the resin using a competitive ligand or by changing conditions like pH or ionic strength.
Identification: The eluted protein is identified using techniques like mass spectrometry.
While this is a standard and effective method for target identification, specific studies documenting the use of affinity chromatography to identify the molecular target of Antibiotic A 30641 are not readily found in the scientific literature.
Co-crystallization and X-ray Crystallography of Compound-Target Complexes
Co-crystallization followed by X-ray crystallography provides high-resolution, three-dimensional structural information about how a compound binds to its target protein. nih.govresearchgate.net This technique is invaluable for understanding the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound-target complex.
General Workflow:
A solution containing both the purified target protein and the antibiotic is prepared.
Crystallization conditions are screened to find the optimal environment for the formation of a co-crystal, where the antibiotic is bound within the protein's crystal lattice. nih.gov
The resulting co-crystals are exposed to a beam of X-rays.
The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the complex.
This map is then interpreted to build a detailed 3D model of the protein-antibiotic interaction. reliasmedia.com
This method offers a precise view of the binding site, which is crucial for structure-based drug design. However, there are no publicly available reports of successful co-crystallization or X-ray crystal structures of this compound bound to a specific protein target.
Molecular Docking Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of antibiotic research, docking is used to predict how an antibiotic might bind to the active site of a potential target protein. researchsquare.commdpi.com
Process of Molecular Docking:
A 3D structure of the potential target protein is obtained, often from X-ray crystallography or homology modeling.
A 3D model of the antibiotic is generated.
A docking algorithm systematically samples different binding poses of the antibiotic within the target's binding site.
A scoring function estimates the binding affinity for each pose, and the poses are ranked. nih.gov
These computational predictions can guide experimental work by prioritizing potential targets and suggesting modifications to the antibiotic structure to improve binding. nih.gov Specific molecular docking studies detailing the interaction of this compound with any proposed target are not described in the available literature.
Global Profiling Techniques for Mode of Action Studies (e.g., Genomic and Proteomic Profiling)
Global profiling techniques provide a broad, system-wide view of the cellular response to an antibiotic, offering clues about its mode of action even without direct target identification. nih.govnih.gov These methods measure changes in the abundance of genes (genomics) or proteins (proteomics) following antibiotic treatment. fda.govmdpi.comencyclopedia.pub
Genomic Profiling: This can involve sequencing the genomes of resistant mutants to identify mutations in the target gene or related pathways. nih.gov Techniques like transposon sequencing (Tn-Seq) can identify genes whose inactivation confers sensitivity or resistance to the antibiotic, pointing towards the affected cellular process.
Proteomic Profiling: This typically uses mass spectrometry to compare the protein expression levels in bacteria before and after antibiotic exposure. nih.gov Upregulation or downregulation of specific proteins or pathways can indicate the cellular processes disrupted by the antibiotic, thereby suggesting its mode of action. healthcare-in-europe.commdpi.com
While these are powerful hypothesis-generating tools in modern antibiotic research, specific genomic or proteomic profiling studies for this compound have not been published.
Characterization of Specific Molecular Interactions with Proposed Target Proteins
Once a potential target protein is identified, the specific molecular interactions between the antibiotic and the protein must be characterized to validate the finding. This involves a combination of biophysical, biochemical, and structural methods.
These interactions are fundamental to the antibiotic's mechanism of action and its specificity. nih.govyoutube.com Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to measure binding affinity, kinetics, and thermodynamics. nih.gov Site-directed mutagenesis of the protein's proposed binding site can further confirm the key amino acid residues involved in the interaction.
Detailed characterization of the molecular interactions of this compound with a specific target protein is contingent on the initial identification of such a target, which is not currently available in the literature.
Identification of Novel Fungal and Bacterial Targets for Drug Discovery
The rise of antimicrobial resistance necessitates the discovery of antibiotics that act on novel molecular targets. nih.govnih.gov An ideal target is a protein or pathway that is essential for the pathogen's survival but is absent or significantly different in humans, minimizing potential toxicity. gardp.org
Examples of Novel Target Areas:
Cell Wall Biosynthesis: Beyond traditional targets, enzymes involved in precursor synthesis or transport are being explored. researchgate.net
Virulence Factors: Targeting pathways that are essential for causing disease but not for bacterial growth may reduce the selective pressure for resistance. nih.gov
Protein-Protein Interactions: Disrupting essential interactions within bacterial cellular machinery is an emerging strategy. beilstein-journals.orgnih.gov
Riboswitches: These RNA elements that regulate gene expression are attractive targets as they are common in bacteria but not in humans. mdpi.com
The identification of a novel target for an antibiotic like A 30641 would be a significant advancement in the fight against resistant pathogens. However, research explicitly linking this compound to a novel fungal or bacterial target has yet to be published.
Advanced Genomic and Proteomic Analyses in Antibiotic a 30641 Research
Q & A
Q. What are the structural characteristics of Antibiotic A 30641, and how were they determined?
this compound (aspirochlorine) is an epidithiopiperazine-2,5-dione derivative with a unique dithiodiketopiperazine structure. Its structure was resolved using nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry. Key studies identified the compound's bicyclic framework and sulfur-containing functional groups, critical for its antimicrobial activity .
Q. What experimental designs are recommended for optimizing the production of this compound in microbial cultures?
Classical designs (e.g., one-factor-at-a-time) and statistical approaches like Box-Behnken Design (BBD) are effective. BBD allows simultaneous optimization of variables (e.g., pH, temperature, nutrient composition) while minimizing experimental runs. For example, BBD improved antibiotic activity in Streptomyces cultures by 1.5-fold through pH and carbon source adjustments .
Q. How can researchers assess the in vitro efficacy of this compound against fungal pathogens?
Use standardized methods such as broth microdilution (CLSI M38/M61) to determine minimum inhibitory concentrations (MICs). Include reference strains (e.g., Candida albicans ATCC 90028) and clinical isolates for comparative analysis. Ensure reproducibility by validating results across multiple replicates and laboratories .
Q. What are the common pitfalls in designing surveys to evaluate prescribers’ knowledge of antibiotics like A 30641?
Avoid leading questions (e.g., "Do you agree that overprescribing antibiotics harms patients?") and ensure language clarity. Use neutral phrasing (e.g., "What factors influence your decision to prescribe antibiotics?") and pilot-test questionnaires with diverse prescriber groups to identify ambiguities .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be systematically resolved?
Conduct a meta-analysis with strict inclusion criteria (e.g., standardized MIC protocols, comparable fungal strains). Use statistical tools like funnel plots to assess publication bias and subgroup analyses to explore heterogeneity (e.g., strain-specific resistance mechanisms) .
Q. What advanced techniques are required to elucidate the biosynthetic pathway of this compound?
Combine genome mining (e.g., antiSMASH for gene cluster identification) with heterologous expression in model fungi (e.g., Aspergillus oryzae). LC-MS/MS and isotopic labeling can trace precursor incorporation, while CRISPR-Cas9 editing can validate gene function in biosynthesis .
Q. How should researchers design preclinical studies to evaluate A 30641’s toxicity and therapeutic index?
Use tiered testing:
- In vitro : Cytotoxicity assays (e.g., mammalian cell lines, hemolysis tests).
- In vivo : Acute/chronic toxicity studies in rodent models, monitoring organ-specific histopathology and biomarkers (e.g., liver enzymes).
- Therapeutic Index : Calculate the ratio of median lethal dose (LD50) to MIC90 for target pathogens .
What methodological frameworks ensure rigor in formulating research questions about A 30641’s mechanism of action?
Apply the PICO framework:
- Population : Fungal pathogens (e.g., Aspergillus fumigatus).
- Intervention : A 30641 at sub-MIC concentrations.
- Comparison : Standard antifungals (e.g., amphotericin B).
- Outcome : Disruption of cell wall biosynthesis (measured via transcriptomics or microscopy). Validate hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) .
Methodological Considerations
Q. How can researchers mitigate bias in clinical trials investigating A 30641?
Implement double-blinding, randomization, and intention-to-treat analysis. Use centralized laboratories for endpoint assessments (e.g., mycological cure rates) to reduce observer bias. Pre-register trials on platforms like ClinicalTrials.gov to ensure transparency .
Q. What statistical models are suitable for analyzing synergistic interactions between A 30641 and other antifungals?
Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For complex datasets, apply machine learning models (e.g., random forests) to identify non-linear interactions. Validate findings with time-kill curve analyses .
Data Interpretation and Reporting
Q. How should researchers address low response rates in surveys about antibiotic prescribing practices?
Increase engagement through mixed-methods approaches (e.g., follow-up interviews with non-respondents). Use weighting adjustments to correct for demographic imbalances and report response rates using STROBE guidelines .
Q. What guidelines ensure reproducibility in reporting A 30641’s pharmacokinetic parameters?
Follow FDA and EMA standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
